2,5-Dichlorothiazole

Description

Propriétés

IUPAC Name |

2,5-dichloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJACWOWEJJYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16629-14-4 | |

| Record name | 2,5-dichloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorothiazole: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a core component in numerous FDA-approved drugs, including antibacterial and antiviral agents.[2][3] The functionalization of this ring system is paramount for the development of novel therapeutic agents and advanced materials. Among the various substituted thiazoles, halogenated derivatives such as 2,5-Dichlorothiazole serve as exceptionally versatile building blocks, offering multiple reactive sites for diversification through modern synthetic methodologies.[4][5] This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, reactivity, and applications for professionals engaged in chemical research and development.

Compound Identification and Core Properties

This compound is a distinct heterocyclic compound valued for its utility as a synthetic intermediate.

-

IUPAC Name : 2,5-dichloro-1,3-thiazole[6]

-

Synonyms : 2,5-dichloro-1,3-thiazole[7]

-

Molecular Formula : C₃HCl₂NS[7]

-

Molecular Weight : 154.02 g/mol [6]

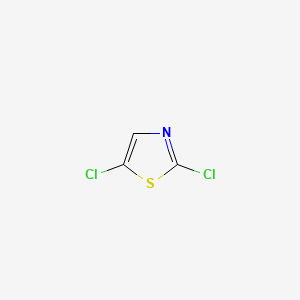

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid under standard conditions.

| Property | Value | Source(s) |

| Physical Form | Liquid | [7] |

| Appearance | Colorless to light yellow | Inferred from similar compounds |

| Boiling Point | 159-161 °C | Data for related isomers |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | Data for related isomers |

| Solubility | Soluble in common organic solvents | [4] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [7] |

Spectroscopic and Analytical Characterization

While comprehensive experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal.

-

Predicted Signal: A singlet peak is anticipated in the range of δ 7.5-8.0 ppm . This chemical shift is attributed to the lone proton at the C4 position of the thiazole ring. The downfield shift is due to the deshielding effects of the aromatic ring current and the adjacent electronegative sulfur and nitrogen atoms.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the thiazole ring.

-

C2 (Carbon between N and S) : Predicted chemical shift of δ 150-158 ppm . This carbon is significantly deshielded due to its direct attachment to two electronegative heteroatoms (N and S) and a chlorine atom.

-

C4 (Carbon bearing H) : Predicted chemical shift of δ 120-128 ppm . This is the only carbon attached to a hydrogen and is influenced by the adjacent sulfur and C5-chloro group.

-

C5 (Carbon between C4 and N) : Predicted chemical shift of δ 135-145 ppm . This carbon is deshielded by the adjacent nitrogen atom and the directly attached chlorine atom.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and bonding within the molecule. Key predicted absorption bands include:

-

C-H Stretch (Aromatic) : A weak to medium band around 3100-3000 cm⁻¹ .

-

C=N Stretch : A strong absorption band in the region of 1620-1550 cm⁻¹ , characteristic of the imine bond within the thiazole ring.

-

C=C Stretch (Aromatic) : Medium intensity bands around 1500-1400 cm⁻¹ .

-

C-Cl Stretch : Strong bands in the fingerprint region, typically around 850-750 cm⁻¹ .

Synthesis and Manufacturing

While a specific, high-yield, one-pot synthesis for this compound is not prominently featured in readily available literature, its preparation can be logically derived from established methods for synthesizing substituted thiazoles. A common and effective strategy involves the chlorination of a suitable thiazole precursor. One plausible route begins with the chlorination of 2-aminothiazole, followed by diazotization and a Sandmeyer-type reaction to install the second chlorine atom.

A related synthesis for the analogous 2-chloro-5-chloromethylthiazole starts from 1,3-dichloropropene, which is converted to an isothiocyanate intermediate that subsequently undergoes chlorination and cyclization.[2] This highlights the industrial feasibility of using chlorinated precursors to construct the thiazole ring.

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Functionalization

The synthetic utility of this compound stems from the differential reactivity of its two chlorine-substituted positions (C2 and C5), which allows for selective functionalization. These transformations are primarily governed by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][8] Consequently, reactions involving the C-Cl bonds of this compound typically require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems) than their bromo or iodo counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, enabling the elaboration of the thiazole core.[9][10]

-

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids or their esters. Achieving selectivity between the C2 and C5 positions can be challenging and often depends on the specific catalyst, ligands, and electronic nature of the coupling partners.

-

Buchwald-Hartwig Amination: This method is essential for forming C-N bonds, allowing for the introduction of primary and secondary amines. It has largely replaced classical SₙAr for this purpose due to its milder conditions and broader substrate scope.[1][10]

-

Sonogashira Coupling: Used to install alkyne moieties, this reaction provides a gateway to further transformations or for creating rigid linkers in drug candidates.

Caption: Major cross-coupling pathways for this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the thiazole ring, enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SₙAr).[1] This reaction involves the attack of a nucleophile on the ring, forming a transient, negatively charged Meisenheimer complex, followed by the expulsion of a chloride ion.[1][11]

-

Causality of Reactivity: The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This is due to the adjacent nitrogen atom's strong electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate.

-

Common Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and some amines can displace the chlorine atoms, typically under heated conditions in a polar aprotic solvent.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is adapted from methodologies for similar dihalogenated heterocycles and serves as a validated starting point.[1][5]

-

Inert Atmosphere Setup: In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox (if applicable) and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under argon. Add this compound (1.0 eq.) followed by the desired amine (1.1-1.2 eq.) via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath. Heat the reaction mixture to a temperature between 90-120 °C. Higher temperatures may be required compared to bromo-analogs.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Applications in Research and Drug Development

While specific, publicly disclosed applications of this compound are limited, the strategic importance of its isomeric and related structures is well-documented. For instance, 2,4-dichloro-5-thiazolecarboxaldehyde , a structural isomer, has been utilized as a key starting material in the synthesis of novel chalcone derivatives.[12] These compounds were subsequently evaluated as potential antitubercular and antiproliferative agents, demonstrating the power of the dichlorothiazole scaffold in generating biologically active molecules.[12][13]

The functional handles on this compound allow for its incorporation into larger, more complex molecules, making it a valuable intermediate for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a controlled laboratory environment.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

-

Signal Word : Warning[7]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

-

Wear appropriate PPE, including impermeable gloves, safety glasses with side-shields, and a lab coat.[14][16]

-

Avoid all personal contact. Wash hands thoroughly after handling.[17]

-

Keep away from sources of ignition.[15]

Storage

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[14]

-

The recommended storage temperature is 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

-

In case of a spill, evacuate the area.[18]

-

Wear a self-contained breathing apparatus and full protective clothing.

-

Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable, labeled container for disposal.[17]

-

Prevent the material from entering drains or waterways.[15][18]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 105315-49-9: 2,5-Dichloro-4-methylthiazole [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. nbinno.com [nbinno.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dichlorothiazole

Thiazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities including anticancer, antibacterial, and antiviral properties.[1][2] Within this vital class of heterocycles, this compound (CAS No: 16629-14-4) emerges as a pivotal building block. Its strategic importance lies in the two chlorine substituents, which act as versatile synthetic handles for regioselective functionalization. These reactive sites permit a programmed introduction of diverse molecular fragments through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, enabling the systematic construction of complex molecular architectures for drug discovery and the development of novel organic materials.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its chemical behavior, detailed experimental protocols for its characterization, and a discussion of its synthetic utility, grounding all claims in authoritative references.

Molecular Identity and Core Physical Properties

This compound is a halogenated heterocyclic compound. The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the thiazole ring, impacting its reactivity, acidity, and spectral characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dichloro-1,3-thiazole | [4][5] |

| CAS Number | 16629-14-4 | [4][5] |

| Molecular Formula | C₃HCl₂NS | [4] |

| Molecular Weight | 154.02 g/mol | [4][5] |

| Physical Form | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 159-161 °C | [1] |

| Predicted Density | 1.603 ± 0.06 g/cm³ | [1] |

| SMILES | ClC1=CN=C(Cl)S1 | [4] |

| InChI Key | XPJACWOWEJJYRD-UHFFFAOYSA-N | [5] |

digraph "2_5_Dichlorothiazole_Structure" { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [fontname="Arial", style=filled]; edge [fontname="Arial"];// Define nodes for the thiazole ring atoms with positions N1 [label="N", shape=plaintext, pos="0,0.866!", fontsize=14, fontcolor="#202124"]; C2 [label="C", shape=plaintext, pos="-0.75,0.433!", fontsize=14, fontcolor="#202124"]; S3 [label="S", shape=plaintext, pos="-0.75,-0.433!", fontsize=14, fontcolor="#202124"]; C4 [label="C", shape=plaintext, pos="0,-0.866!", fontsize=14, fontcolor="#202124"]; C5 [label="C", shape=plaintext, pos="0.75,-0.433!", fontsize=14, fontcolor="#202124"]; H4[label="H", shape=plaintext, pos="0,-1.5!", fontsize=14, fontcolor="#202124"]; Cl2 [label="Cl", shape=plaintext, pos="-1.5,0.866!", fontsize=14, fontcolor="#34A853"]; Cl5 [label="Cl", shape=plaintext, pos="1.5,-0.866!", fontsize=14, fontcolor="#34A853"];

// Draw the bonds for the thiazole ring and substituents edge [penwidth=2]; N1 -- C2 [color="#4285F4"]; C2 -- S3 [color="#4285F4"]; S3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C5 -- N1 [color="#4285F4"]; C4 -- H4[color="#5F6368"]; C2 -- Cl2 [color="#34A853"]; C5 -- Cl5 [color="#34A853"];

// Add double bonds edge [penwidth=3]; N1 -- C5 [style=double, color="#EA4335"]; C2 -- S3 [style=solid, color="#4285F4"]; // Single bond S3 -- C4 [style=solid, color="#4285F4"]; // Single bond C4 -- C5 [style=double, color="#EA4335"]; C2 -- N1 [style=double, color="#EA4335"]; }

Caption: Molecular structure of this compound.

Solubility Profile and Determination

The solubility of this compound is dictated by a balance between the polarity of the thiazole ring and the nonpolar character of the chloro substituents. It is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water.

Expected Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to favorable dipole-dipole interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to "like dissolves like" principles.

-

Ethers and Esters (e.g., Diethyl ether, Ethyl acetate): Good to moderate solubility is likely.

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected; the potential for hydrogen bonding with the thiazole nitrogen is offset by the nonpolar chlorine atoms.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated compared to polar solvents.

-

Water: Sparingly soluble. The polar heterocyclic core is insufficient to overcome the hydrophobicity of the two chlorine atoms.[2]

Experimental Protocol: Solubility Determination by Gravimetric Method

This protocol provides a robust method for quantifying the solubility of this compound in various solvents.[6]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed container.

-

Solvent Evaporation: Remove the solvent under reduced pressure or by gentle heating.

-

Quantification: Once the solvent is fully evaporated, weigh the container again. The mass difference corresponds to the amount of dissolved this compound.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity and Basicity: The pKa Value

The basicity of the thiazole ring nitrogen is a critical parameter influencing its behavior in biological systems and its reactivity in acid-catalyzed reactions. For this compound, the basicity is significantly reduced compared to the parent thiazole (pKa ≈ 2.5) due to the strong electron-withdrawing inductive effect of the two chlorine atoms.[2]

| Parameter | Value | Note |

| Predicted pKa | -0.88 ± 0.10 | The negative value indicates that the conjugate acid is very strong, and the molecule is a very weak base.[1] |

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant is added.[7][8]

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., 50% ethanol/water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with an electrode suitable for mixed solvents.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the titration data.[7]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

References

- 1. This compound CAS#: 16629-14-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 4. 2,5-Dichloro-1,3-thiazole 97% | CAS: 16629-14-4 | AChemBlock [achemblock.com]

- 5. This compound | 16629-14-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 2,5-Dichlorothiazole

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorothiazole from Basic Precursors

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique electronic properties and bifunctional nature, imparted by the two chlorine atoms at key positions, make it an invaluable precursor in the synthesis of a wide array of high-value compounds. In the pharmaceutical sector, the thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, and chlorinated derivatives serve as versatile intermediates for introducing further complexity via cross-coupling reactions.[1] Similarly, in agrochemicals and materials science, the this compound scaffold is exploited to construct molecules with tailored biological activities and specific material properties.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it. The protocols described herein are designed to be self-validating, with an emphasis on robust and scalable reaction conditions.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound is most logically approached as a multi-step sequence, beginning with the construction of the thiazole ring and followed by the sequential introduction of the two chlorine substituents. The most reliable and well-documented pathway hinges on the use of a Sandmeyer reaction to install the C2-chloro substituent, a classic and powerful transformation for converting aromatic amines into halides.[2] This necessitates a 2-amino-5-chlorothiazole intermediate, which in turn can be derived from the direct electrophilic chlorination of 2-aminothiazole. The 2-aminothiazole precursor is readily accessible through the foundational Hantzsch thiazole synthesis.

This three-stage strategy provides a robust and scalable route from inexpensive, basic precursors.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the 2-Amino-5-chlorothiazole Precursor

This section details the construction of the key intermediate, beginning with the formation of the thiazole ring itself.

Step 1: Hantzsch Synthesis of 2-Aminothiazole

The Hantzsch synthesis is the cornerstone method for forming the thiazole heterocycle. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3] For the preparation of 2-aminothiazole, thiourea is an ideal, stable, and inexpensive thioamide source. The reaction proceeds via a nucleophilic attack of the sulfur atom on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Aminothiazole

-

Materials:

-

Chloroacetaldehyde (50% aqueous solution) or 1,1-diethoxy-2-chloroethane

-

Thiourea

-

Ethanol or Water

-

Concentrated Sodium Hydroxide solution (40%)

-

Diethyl ether or Ethyl acetate for extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in water or ethanol.

-

To this solution, add chloroacetaldehyde (1.0 eq) dropwise. Caution: Chloroacetaldehyde is a suspected carcinogen and lachrymator. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then further in an ice bath.

-

Carefully neutralize the mixture by adding a cold, concentrated solution of sodium hydroxide until the pH is approximately 8-9. This precipitates the free base of 2-aminothiazole.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 2-aminothiazole, which can be purified by recrystallization from ethanol.

-

Step 2: Electrophilic Chlorination of 2-Aminothiazole at the C5 Position

The C5 position of the 2-aminothiazole ring is electron-rich and thus susceptible to electrophilic substitution.[4] The amino group at the C2 position acts as an activating group, directing incoming electrophiles preferentially to the C5 position.[5] Direct chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Experimental Protocol: Synthesis of 2-Amino-5-chlorothiazole

-

Materials:

-

2-Aminothiazole

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous Chloroform or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

In a three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve 2-aminothiazole (1.0 eq) in anhydrous chloroform.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous chloroform dropwise, ensuring the internal temperature does not rise above 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer with additional chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude 2-amino-5-chlorothiazole can be purified by column chromatography or recrystallization.

-

Part II: The Sandmeyer Reaction: Conversion to this compound

The Sandmeyer reaction is a two-stage process that transforms the 2-amino group of 2-amino-5-chlorothiazole into the final C2-chloro substituent.

Step 3 & 4: Diazotization and Copper-Catalyzed Chlorination

The first stage is the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] This reaction is highly temperature-sensitive and must be performed at 0-5 °C to prevent the unstable diazonium salt from decomposing.[6]

In the second stage, the cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion via a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas and forming the desired this compound.[7][8]

Caption: Key stages of the Sandmeyer reaction for C2 chlorination.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Amino-5-chlorothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane or Diethyl Ether for extraction

-

-

Procedure:

-

Diazotization: In a three-necked flask, suspend 2-amino-5-chlorothiazole (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cold amine suspension, keeping the temperature strictly below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.1 eq) in concentrated HCl and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 3 to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours until gas evolution ceases.

-

Extract the reaction mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Data Summary and Troubleshooting

| Step | Reaction | Key Reagents | Temp. (°C) | Typical Time | Typical Yield (%) |

| 1 | Hantzsch Synthesis | Thiourea, Chloroacetaldehyde | 80 | 1-2 h | 70-90 |

| 2 | C5-Chlorination | SO₂Cl₂, Chloroform | 0 to RT | 3-5 h | 65-85 |

| 3/4 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0 to RT | 2-3 h | 60-80 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Sandmeyer Step | Decomposition of diazonium salt: Temperature exceeded 5 °C during diazotization or addition. | Use a calibrated thermometer and an efficient cooling bath (ice-salt). Ensure slow, dropwise addition of reagents.[6] |

| Inefficient chlorination: Inactive CuCl catalyst or insufficient reaction time. | Use freshly prepared or high-purity CuCl. Ensure stirring is vigorous and allow sufficient time for N₂ evolution to complete. | |

| Formation of Dark Impurities | Azo-coupling side reactions: Unreacted diazonium salt coupling with other aromatic species. | Ensure diazotization is complete before adding to the copper catalyst solution. Maintain low temperatures throughout.[6] |

| Phenolic byproducts: Decomposition of diazonium salt in the presence of water. | Work quickly and maintain strict temperature control. Ensure the CuCl solution is cold before adding the diazonium salt. | |

| Incomplete Reaction | Insufficient reagents: Stoichiometry of NaNO₂ or SO₂Cl₂ was too low. | Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrosating or chlorinating agent to drive the reaction to completion. |

References

- 1. 2-Amino-5-chlorothiazole, hcl | Benchchem [benchchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 2,5-Dichlorothiazole: A Technical Guide to its Predicted NMR Characteristics

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. 2,5-Dichlorothiazole, a key building block in the synthesis of various biologically active molecules, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of this compound, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of this compound

This compound is a halogenated five-membered heterocyclic compound containing a sulfur and a nitrogen atom. Its structure is foundational in the development of numerous pharmaceutical agents, agrochemicals, and materials. The chlorine substituents at the 2 and 5 positions significantly influence the molecule's reactivity and its interaction with biological targets. A thorough understanding of its spectroscopic properties, particularly its NMR signature, is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectroscopic Analysis

Due to the absence of protons directly attached to the thiazole ring in this compound, a conventional ¹H NMR spectrum will not exhibit signals corresponding to the heterocyclic core. The only observable proton signal would be a singlet arising from the C4-H proton.

Rationale for Predicted Chemical Shift:

The chemical shift of the single proton at the C4 position is influenced by the electronic environment within the thiazole ring. The presence of two electronegative chlorine atoms at the adjacent C2 and C5 positions is expected to deshield the C4 proton, causing its resonance to appear at a relatively downfield region. Furthermore, the aromatic nature of the thiazole ring contributes to this downfield shift. Based on the analysis of similar substituted thiazole derivatives, the predicted chemical shift for the C4-H proton of this compound is in the range of δ 7.5 - 8.0 ppm . The signal is expected to be a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is predicted to display three distinct signals, corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts of these carbons are primarily dictated by the nature of the directly attached and neighboring atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 150 - 155 | This carbon is bonded to a nitrogen atom, a sulfur atom, and a highly electronegative chlorine atom. This environment leads to significant deshielding, resulting in a downfield chemical shift. |

| C4 | 120 - 125 | The C4 carbon is bonded to a proton and is situated between the sulfur atom and the C5 carbon. Its chemical shift is influenced by the overall aromaticity of the ring and the inductive effects of the distant chlorine atoms. |

| C5 | 140 - 145 | The C5 carbon is directly attached to an electronegative chlorine atom and the sulfur atom, leading to a substantial downfield shift. |

Diagrammatic Representation of this compound and its NMR-active Nuclei:

Caption: Molecular structure of this compound with labeled atoms.

Experimental Protocol for NMR Spectroscopic Analysis

To acquire the NMR spectra of this compound, the following experimental protocol is recommended:

4.1. Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

4.2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans should be sufficient due to the expected single proton signal.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A sweep width of approximately 10-12 ppm, centered around 5-6 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-220 ppm, centered around 100-110 ppm.

-

4.3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the proton signal and pick the peaks for both ¹H and ¹³C spectra.

Diagrammatic Workflow for NMR Analysis:

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a valuable reference for its characterization. The anticipated downfield singlet in the ¹H NMR and the three distinct signals in the ¹³C NMR, governed by the electronic effects of the chlorine and heteroatoms, serve as key identifiers for this important synthetic intermediate. The outlined experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for ensuring the integrity and purity of this compound in research and development applications. This guide, grounded in the principles of NMR spectroscopy and substituent effects, empowers researchers with the foundational knowledge for the confident spectroscopic analysis of this versatile heterocyclic compound.

Theoretical Insights into the Reactivity of 2,5-Dichlorothiazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 2,5-dichlorothiazole, a pivotal heterocyclic building block in medicinal chemistry and materials science. Leveraging the principles of computational chemistry, primarily Density Functional Theory (DFT), this document elucidates the electronic structure of this compound and its implications for various reaction classes. We delve into the theoretical underpinnings of its behavior in nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and cycloaddition reactions, offering predictive insights into regioselectivity and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, theoretically grounded understanding of this versatile scaffold to inform rational molecular design and synthetic strategy.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic compounds with diverse biological activities. Its presence in pharmaceuticals such as the antibiotic Penicillin and the antiretroviral Ritonavir underscores its importance in drug discovery. The functionalization of the thiazole nucleus is a critical aspect of medicinal chemistry, enabling the modulation of a compound's physicochemical and pharmacological properties. This compound serves as a versatile and highly valuable starting material, with the two chlorine atoms acting as reactive handles for the introduction of a wide array of functional groups. A thorough understanding of its intrinsic reactivity from a theoretical standpoint is paramount for its efficient and selective manipulation in complex synthetic endeavors.

Molecular and Electronic Structure of this compound: A DFT Perspective

The reactivity of any chemical entity is fundamentally governed by its electronic structure. For this compound, Density Functional Theory (DFT) calculations provide profound insights into its molecular geometry, orbital energies, and charge distribution, all of which dictate its chemical behavior.[1]

Optimized Geometry and Aromaticity

DFT calculations, typically employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry of this compound. The thiazole ring is an aromatic system, a characteristic stemming from the delocalization of π-electrons involving the sulfur and nitrogen heteroatoms. The aromatic nature of the thiazole ring is a key factor in its stability and reaction preferences.[2]

Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy and distribution of these frontier orbitals provide a qualitative picture of where a molecule is likely to react with electrophiles and nucleophiles.

-

HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. In thiazole derivatives, the HOMO is typically distributed over the entire ring system.

-

LUMO: The LUMO indicates the region most susceptible to nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the chlorine atoms, rendering them electrophilic.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[3] Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and electrophilic character.[1][4]

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule.[5][6][7][8] In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) highlight electron-deficient sites susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show positive potential around the C-2 and C-5 positions, confirming their electrophilic nature. The nitrogen atom's lone pair would be a site of negative potential.

Theoretical Analysis of Key Reaction Types

The presence of two chlorine atoms on the electron-deficient thiazole ring endows this compound with a rich and varied reactivity profile. The following sections explore the theoretical basis for its behavior in several synthetically important transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of this compound. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, coupled with the inductive effect of the chlorine atoms, activates the thiazole ring towards nucleophilic attack.[9]

3.1.1. Mechanism and Regioselectivity: A Theoretical Rationale

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[10] However, recent computational and experimental work has provided evidence for concerted SNAr mechanisms in some systems.[10]

From a theoretical standpoint, the regioselectivity of SNAr on this compound can be predicted by analyzing the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C-2 and C-5 positions. Computational studies on analogous dihalothiazoles suggest that the C-2 position is generally more reactive towards nucleophiles. This preference is attributed to the greater ability of the adjacent ring nitrogen to stabilize the negative charge developed in the transition state and the Meisenheimer intermediate.

3.1.2. Computational Workflow for Predicting SNAr Reactivity

A typical computational workflow to investigate the SNAr reactivity of this compound would involve the following steps:

Figure 1: A generalized computational workflow for predicting the regioselectivity of SNAr reactions on this compound.

Table 1: Hypothetical Relative Activation Energies for SNAr with a Generic Nucleophile

| Position of Attack | Transition State Stabilization | Predicted Relative ΔG‡ (kcal/mol) | Predicted Major Product |

| C-2 | Stabilized by adjacent nitrogen | X | 2-substituted-5-chlorothiazole |

| C-5 | Less stabilization | X + Y (Y > 0) | 5-substituted-2-chlorothiazole (minor) |

This table illustrates that the lower activation energy for attack at the C-2 position would lead to the preferential formation of the 2-substituted product.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C, C-N, and C-O bond formation. The chlorine atoms of this compound serve as excellent leaving groups in these transformations.

3.2.1. Theoretical Insights into the Catalytic Cycle and Regioselectivity

The mechanism of these cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to model each step of the catalytic cycle, providing insights into the reaction energetics and the factors controlling regioselectivity.[11]

For this compound, the relative rates of oxidative addition at the C-2 and C-5 positions are key to determining the initial site of reaction. Computational studies on similar halogenated heterocycles have shown that the electronic environment and steric factors around the carbon-halogen bond significantly influence the activation barrier for oxidative addition. The more electron-deficient C-2 position is generally expected to undergo oxidative addition more readily.[12]

3.2.2. Computational Protocol for Modeling Suzuki-Miyaura Coupling

Figure 2: A simplified computational protocol for investigating the Suzuki-Miyaura coupling reaction of this compound.

Table 2: Predicted Regioselectivity for a Suzuki-Miyaura Reaction [13]

| Reaction Step | Position | Theoretical Rationale | Predicted Outcome |

| Oxidative Addition | C-2 | More electrophilic carbon, lower activation energy | Preferential formation of C-2 coupled product |

| Oxidative Addition | C-5 | Less electrophilic carbon, higher activation energy | Minor or no formation of C-5 coupled product initially |

Cycloaddition Reactions

While less common for simple thiazoles, the electron-deficient nature of this compound could potentially allow it to participate as a dienophile or dipolarophile in cycloaddition reactions. Theoretical studies are invaluable for exploring the feasibility and stereoselectivity of such transformations.

3.3.1. Frontier Molecular Orbital (FMO) Theory in Cycloadditions

FMO theory provides a powerful framework for understanding cycloaddition reactions. The interaction between the HOMO of one reactant and the LUMO of the other dictates the reaction's feasibility. The low-lying LUMO of this compound would make it a good candidate for reactions with electron-rich dienes or dipoles.

3.3.2. Computational Investigation of a Hypothetical [4+2] Cycloaddition

To assess the potential of this compound as a dienophile, one could computationally model its reaction with a simple diene like butadiene. The workflow would involve locating the transition state for the concerted cycloaddition and calculating the activation energy. The stereochemistry of the product could also be predicted by analyzing the geometry of the transition state.

Advanced Theoretical Considerations

The Role of Halogen Bonding

The chlorine atoms in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. Computational models can be used to study the strength and directionality of these interactions, which can be important in understanding crystal packing and interactions with biological targets.[1][4]

Solvent Effects

The reaction medium can significantly influence the rates and selectivities of reactions. Computational models can incorporate solvent effects, either implicitly using continuum solvation models or explicitly by including solvent molecules in the calculation. This is particularly important for SNAr reactions, which are often carried out in polar aprotic solvents.

Conclusion

Theoretical studies, predominantly based on Density Functional Theory, provide a robust and predictive framework for understanding the reactivity of this compound. The electron-deficient nature of the thiazole ring, amplified by the two chlorine substituents, renders the C-2 and C-5 positions highly susceptible to nucleophilic attack and participation in metal-catalyzed cross-coupling reactions, with a general preference for reactivity at the C-2 position. Computational tools such as FMO analysis and MEP mapping allow for a rational prediction of reactive sites and reaction outcomes. This in-depth theoretical understanding is crucial for the strategic design of synthetic routes and the development of novel thiazole-containing molecules with desired properties for applications in drug discovery and materials science.

References

- 1. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Initial Characterization of 2,5-Dichlorothiazole

Foreword

For the modern researcher in medicinal chemistry and drug development, the thiazole ring is a cornerstone of molecular design. Its presence in numerous bioactive natural products and blockbuster pharmaceuticals underscores its significance as a "privileged scaffold." The introduction of halogen atoms to this scaffold dramatically alters its physicochemical properties, modulating everything from metabolic stability to binding affinity. This guide provides an in-depth, technical exploration of a fundamental, yet crucial, member of this family: 2,5-Dichlorothiazole. We move beyond a mere recitation of facts to delve into the causal logic behind its synthesis and the foundational techniques used to confirm its structure, offering field-proven insights for today's research professionals.

The Strategic Importance of Halogenated Thiazoles

Thiazole derivatives are integral to a vast array of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and kinase inhibitors. The strategic placement of chlorine atoms onto the thiazole core serves several critical functions in drug design:

-

Metabolic Blocking: A chlorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Modulation of Lipophilicity: Halogenation increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.

-

Enhanced Binding Interactions: A chlorine atom can act as a bioisostere for other groups and can participate in halogen bonding, a non-covalent interaction that can contribute to target affinity and selectivity.

-

Synthetic Handle: The carbon-chlorine bond provides a reactive site for further functionalization, most commonly through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

It is within this context that the synthesis of building blocks like this compound becomes a foundational necessity for advancing drug discovery programs.

Seminal Synthesis: A Logical Approach via Diazotization

The most established and chemically robust method for the introduction of a chlorine atom onto a heteroaromatic amine is the Sandmeyer reaction .[1][2] This venerable transformation provides a reliable pathway from readily available aminothiazoles to their chlorinated counterparts. The logical precursor for the synthesis of this compound is 2-amino-5-chlorothiazole.

The overall transformation is a two-step, one-pot process:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3]

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst, which facilitates the displacement of the diazonium group (N₂) with a chloride ion.[4][5][6]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt intermediate.[4] At higher temperatures, the diazonium salt can readily decompose, leading to unwanted side products and reduced yields.

-

Strong Acid (HCl): A strong acid serves two purposes: it protonates sodium nitrite to form the reactive nitrous acid and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form undesirable azo compounds.

-

Copper(I) Catalyst: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2] Copper(I) initiates this process by a single-electron transfer to the diazonium salt, which then liberates nitrogen gas to form an aryl radical. This radical subsequently abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst.

Visualizing the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Initial Characterization: Confirming the Molecular Structure

Following synthesis, a battery of analytical techniques is employed to confirm the identity, structure, and purity of the target compound. Each technique provides a unique piece of the structural puzzle.

Physicochemical Properties

The initial characterization begins with observing the basic physical properties of the purified substance.

| Property | Characteristic Value |

| CAS Number | 16629-14-4 |

| Molecular Formula | C₃HCl₂NS |

| Molecular Weight | 154.02 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Purity (Typical) | >95% |

Spectroscopic Characterization

Spectroscopy provides an unambiguous confirmation of the covalent structure of the molecule.

NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C).

-

¹H NMR: The structure of this compound contains a single proton at the C4 position. Its chemical shift is influenced by the electronegative chlorine and sulfur atoms and the aromatic nature of the thiazole ring.

-

¹³C NMR: The spectrum will show three distinct signals, one for each carbon atom in the thiazole ring (C2, C4, and C5). The chemical shifts are dictated by the attached atoms (N, S, Cl, H).

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H | H4 | 7.3 - 7.6 | The proton is on an aromatic ring, deshielded by the ring current and adjacent to the electron-withdrawing sulfur atom.[7][8] |

| ¹³C | C2 | 150 - 155 | Bonded to two heteroatoms (N, S) and a chlorine atom, resulting in a significant downfield shift.[9][10] |

| ¹³C | C4 | 125 - 130 | A methine carbon (=CH-) in a heteroaromatic system. |

| ¹³C | C5 | 135 - 140 | Bonded to a chlorine atom, which causes a downfield shift compared to an unsubstituted carbon.[11] |

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its bonds.[12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3100 | =C-H Stretch | Medium | Aromatic C-H stretch of the proton at the C4 position. |

| 1500 - 1600 | C=N / C=C Stretch | Medium | Characteristic stretching vibrations of the thiazole ring backbone. |

| 800 - 1000 | C-H Out-of-Plane Bend | Strong | Bending vibration of the C4-H bond. |

| 600 - 800 | C-Cl Stretch | Strong | Stretching vibrations for the two carbon-chlorine bonds. |

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.[14]

| m/z Value | Interpretation |

| 153 / 155 / 157 | Molecular Ion (M⁺) . The characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1. This is a definitive signature. |

| 118 / 120 | [M-Cl]⁺ . Loss of a single chlorine radical, a common fragmentation pathway for chlorinated compounds.[15] |

| ~83 | [M-Cl-Cl]⁺ or Ring Fragments . Further fragmentation, potentially involving the loss of the second chlorine or cleavage of the thiazole ring.[16] |

Visualizing the Characterization Workflow

Caption: Workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and clarity.

Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-chlorothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-chlorothiazole (1.0 eq) in concentrated HCl and water. b. Cool the mixture to 0-5 °C using an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below 5 °C. e. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. b. Cool this catalyst solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether. b. Combine the organic layers and wash sequentially with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. d. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol: Sample Preparation for Characterization

-

NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: Apply a small drop of the neat liquid product between two salt plates (NaCl or KBr) to create a thin film. Alternatively, for a solid, prepare a KBr pellet. Acquire the spectrum.

-

Mass Spectrometry: Dissolve a minute amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

Conclusion

The synthesis and characterization of this compound represent a foundational exercise in heterocyclic chemistry, combining a classic named reaction with fundamental analytical techniques. Understanding the logic behind the Sandmeyer reaction—the necessity of low temperatures, the role of the acid, and the catalytic cycle of copper—is crucial for troubleshooting and adapting this chemistry to new substrates. Likewise, the systematic application of NMR, IR, and MS provides a self-validating workflow to unambiguously confirm the structure of the synthesized molecule. For researchers in drug discovery and materials science, mastery of these principles is not merely academic; it is essential for the efficient and successful creation of novel molecular entities.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

electronic properties of the 2,5-Dichlorothiazole ring

An In-Depth Technical Guide to the Electronic Properties of the 2,5-Dichlorothiazole Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay of aromaticity, heteroatom-induced effects, and strong inductive withdrawal from two chlorine substituents, renders it a highly versatile and reactive building block. This guide provides a comprehensive exploration of the core electronic properties of the this compound ring. We will dissect the electronic distribution within the ring, analyze how this distribution governs its reactivity in key synthetic transformations—such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—and discuss the implications of these properties for its application as a pharmacophore in drug design. This document moves beyond a simple recitation of facts to explain the underlying causality, offering field-proven insights and detailed experimental protocols to empower researchers in their work with this important chemical entity.

The Thiazole Core: An Aromatic Foundation

The parent thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] Its aromaticity is a consequence of the delocalization of six π-electrons across the planar ring, fulfilling Hückel's rule.[2][3] The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for establishing this aromatic character.[3] This delocalization imparts significant stability to the ring and is evidenced by ¹H NMR chemical shifts in the aromatic region (typically 7.27-8.77 ppm for unsubstituted thiazole), indicating a strong diamagnetic ring current.[4]

The presence of two different heteroatoms, nitrogen and sulfur, creates a distinct electronic distribution. Nitrogen is more electronegative than carbon and acts as a π-electron acceptor, while sulfur is less electronegative and can act as a π-electron donor. This creates an inherent polarity and multiple reactive sites within the core structure, making it a versatile scaffold for chemical synthesis.[2][5]

Electronic Perturbation by Dichloro-Substitution

The introduction of two chlorine atoms at the C2 and C5 positions drastically alters the electronic landscape of the thiazole ring. Chlorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect, combined with the inherent electron-withdrawing nature of the ring nitrogen, renders the this compound ring highly electron-deficient.[6]

While halogens also possess lone pairs that can participate in a resonance-donating effect (+R effect), for chlorine this effect is weak and is significantly outweighed by its strong inductive pull. The net result is a strong deactivation of the ring towards electrophilic aromatic substitution (EAS) and a pronounced activation towards nucleophilic attack.[6]

Caption: Inductive electron withdrawal in the this compound ring.

This profound electron deficiency is the cornerstone of this compound's utility in synthesis. It creates electrophilic carbon centers at the C2 and C5 positions, making them prime targets for nucleophilic displacement.

Reactivity Governed by Electronic Properties

The electron-poor nature of the this compound ring dictates its reactivity, primarily favoring nucleophilic substitution and metal-catalyzed cross-coupling reactions over electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C5 positions are excellent leaving groups and are susceptible to displacement by a wide range of nucleophiles.[6] This reactivity is a direct consequence of the ring's ability to stabilize the negative charge of the intermediate Meisenheimer complex, a stabilization enhanced by the electron-withdrawing heteroatoms and chloro-substituents.

Common nucleophiles used in SNAr reactions with this compound include:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides and Phenoxides

The choice of reaction conditions, such as solvent and temperature, can often be tuned to achieve either mono- or di-substitution, providing a pathway to differentially functionalized thiazole derivatives.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents on the thiazole ring serve as effective handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules. While chlorine is generally less reactive than bromine or iodine in these transformations, appropriate selection of catalysts and ligands can achieve high yields.[7]

Key cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The differential reactivity of halogens (I > Br > Cl) can be exploited in poly-halogenated systems for sequential, site-selective functionalization.[7] For this compound, while both positions are electronically similar, steric hindrance from a pre-existing substituent can sometimes be used to direct the regioselectivity of a second coupling reaction.

Application in Drug Discovery and Medicinal Chemistry

The thiazole scaffold is a privileged structure found in numerous FDA-approved drugs.[8] The this compound core serves as a versatile starting point for building libraries of novel compounds for biological screening. Its electronic properties are key to its utility:

-

Scaffold for Bioisosteric Replacement: The electron-deficient ring can act as a bioisostere for other aromatic systems, such as a dichlorobenzene ring, but with added potential for hydrogen bonding via the ring nitrogen.

-

Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can be crucial for membrane permeability and reaching intracellular targets. Their replacement via SNAr or cross-coupling allows for fine-tuning of properties like solubility, pKa, and metabolic stability.[9]

-

Vectorial Synthesis: The defined reactivity at C2 and C5 allows for the directed and predictable synthesis of target molecules, where different functionalities can be installed to interact with specific pockets of a biological target like an enzyme or receptor.

Experimental Methodologies and Data

Spectroscopic and Physicochemical Data

Precise characterization is essential for any chemical synthesis. The following table summarizes key physicochemical data for the this compound parent compound.

| Property | Value | Source |

| Molecular Formula | C₃HCl₂NS | [10] |

| Molecular Weight | 154.02 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | [12] |

| Boiling Point | 159-161 °C | [12] |

| pKa (Predicted) | -0.88 ± 0.10 | [12] |

| SMILES | ClC1=CN=C(Cl)S1 | [10] |

| InChIKey | XPJACWOWEJJYRD-UHFFFAOYSA-N | [11] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for the parent this compound would show a single proton signal in the aromatic region and three distinct carbon signals, with the carbons attached to chlorine being significantly influenced by their electronegativity.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the mono-arylation of this compound. Optimization may be required for specific substrates.

Objective: To synthesize 2-chloro-5-phenylthiazole via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous Toluene

-

Anhydrous 1,4-Dioxane

-

Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and ensures catalytic turnover.

-

Solvent Addition: Add anhydrous toluene and 1,4-dioxane (e.g., in a 4:1 ratio) via a syringe through the septum to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). Self-Validation: This step confirms that the reaction is proceeding as expected and determines the optimal endpoint, preventing decomposition from prolonged heating.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. Self-Validation: This final step verifies the identity and purity of the synthesized compound, confirming the success of the protocol.

Conclusion

The electronic properties of the this compound ring are defined by a powerful electron deficiency driven by the inductive effects of the nitrogen heteroatom and two chlorine substituents. This fundamental characteristic makes the ring an exceptionally useful building block in synthetic chemistry, activating it for nucleophilic aromatic substitution and providing two distinct handles for metal-catalyzed cross-coupling reactions. For researchers in drug discovery, a thorough understanding of these electronic principles is paramount, as it informs rational synthetic design and allows for the strategic manipulation of the scaffold to optimize the biological and physicochemical properties of novel therapeutic agents.

References

- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl this compound-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]